molecular formula C16H19FN4O2 B2633445 N-(4-fluorophenyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carboxamide CAS No. 2034401-42-6

N-(4-fluorophenyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carboxamide

Cat. No.: B2633445
CAS No.: 2034401-42-6
M. Wt: 318.352
InChI Key: PCZHYAAYSXDBRB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H19FN4O2 and its molecular weight is 318.352. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Researchers have synthesized a series of compounds with structures closely related to "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide," exploring their biological activities, including antiviral and antimicrobial effects. For instance, new urea and thiourea derivatives of piperazine doped with febuxostat showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting the potential for developing novel antiviral and antibacterial agents (Reddy et al., 2013).

Radioligand Development for Neuroreceptor Imaging

  • Analogues of "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide" have been evaluated as potential PET tracers for neuroreceptor imaging, indicating their utility in studying neuropsychiatric disorders. The development of N-[(18)F]-fluoropyridin-2-yl derivatives as analogs of WAY100635 demonstrated high affinity for serotonin 5-HT(1A) receptors, suggesting their application in in vivo quantification of these receptors in neuropsychiatric disorder studies (García et al., 2014).

Chemical Structure and Drug Design

  • The chemical structure and characterization of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been extensively studied, providing insights into the design and synthesis of new molecules with potential therapeutic applications. These studies contribute to understanding the relationship between chemical structure and biological activity, aiding in the development of drugs with optimized efficacy and safety profiles (Sanjeevarayappa et al., 2015).

Discovery and Optimization of New Therapeutics

  • The exploration of derivatives of "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide" has led to the discovery of compounds with inhibitory activity against various targets, such as soluble epoxide hydrolase. This underscores the compound's significance in the discovery and optimization of new therapeutic agents for treating diseases related to the dysregulation of this enzyme (Thalji et al., 2013).

Molecular Docking and Drug Design

  • Molecular docking studies of related compounds have provided valuable insights into the interaction between these molecules and biological targets, facilitating the design of more potent and selective drugs. Such research highlights the utility of "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide" and its analogues in the rational design of new therapeutic agents (Balaraju et al., 2019).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-12-13(10-18-23-12)11-20-6-8-21(9-7-20)16(22)19-15-4-2-14(17)3-5-15/h2-5,10H,6-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZHYAAYSXDBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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